molecular formula C13H10N4O2S B3002560 N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1203079-84-8

N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B3002560
CAS No.: 1203079-84-8
M. Wt: 286.31
InChI Key: YVZNXLCIGDNBMU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H10N4O2S and its molecular weight is 286.31. The purity is usually 95%.
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Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Structural Overview

The compound features a benzo[d]thiazole moiety linked to a pyridazine derivative. The structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets. The presence of the thiazole and pyridazine rings enhances its lipophilicity and reactivity, which are important for modulating enzyme activity and receptor interactions.

Research indicates that this compound exhibits significant inhibitory effects on monoamine oxidase B (MAO-B) , an enzyme implicated in the metabolism of neurotransmitters. This inhibition is particularly relevant for neurodegenerative diseases such as Parkinson's disease, where MAO-B activity contributes to neurotoxicity.

Additionally, the compound demonstrates anti-inflammatory properties , suggesting potential applications in treating inflammatory disorders. The mechanisms underlying these effects include modulation of inflammatory pathways and interaction with various signaling molecules.

Biological Activity Data

The following table summarizes some key biological activities associated with this compound and related compounds:

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundMAO-B Inhibitor5.12
N-benzyl-2-(5-chlorobenzo[d]thiazol-2-yl)acetamideMAO-B Inhibitor4.75
2-(1,3-benzothiazol-2-yl)-n-[2-[3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamideAnti-inflammatory3.20
N-[2-[3-(5-methylthiazol-4-yl)-6-pyridazinone]ethyl]-benzenesulfonamideAntimicrobial7.50

Neuroprotective Effects

A study highlighted the neuroprotective effects of compounds similar to this compound in models of oxidative stress. These compounds were shown to reduce neuronal cell death by inhibiting oxidative stress pathways and promoting neuronal survival.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antitumor activity against various cancer cell lines. For instance, a related compound showed IC50 values as low as 2.12 µM against A549 lung cancer cells in 2D assays, indicating strong antiproliferative effects . The mechanism involves interference with cell cycle progression and induction of apoptosis.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to either the benzo[d]thiazole or pyridazine components can significantly affect the biological activity of the compound. For example:

  • Substituents on the thiazole ring can enhance binding affinity to MAO-B.
  • Variations in the pyridazine moiety influence anti-inflammatory properties.

Key Findings:

  • Methyl Substitution: Enhances lipophilicity and improves interaction with biological targets.
  • Furan Ring Incorporation: Increases reactivity and potential for diverse biological interactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-11(8-17-12(19)6-3-7-14-17)16-13-15-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZNXLCIGDNBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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